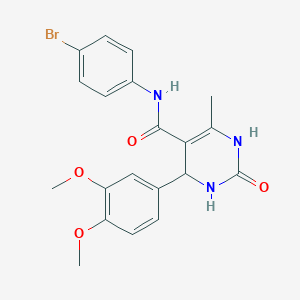
N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, is a derivative of the tetrahydropyrimidine class. This class of compounds has been the subject of research due to their biological activities, including antimicrobial and antifungal properties. The compound features a tetrahydropyrimidine core with various substituents that may influence its activity and physical properties.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives typically involves a three-component reaction. This reaction includes acetoacetanilides, aromatic aldehydes, and a source of urea or N-methylurea. The process leads to the formation of N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, as described in the synthesis of similar compounds . The reaction conditions and the choice of starting materials dictate the substitution pattern on the tetrahydropyrimidine ring, which in turn affects the biological activity of the final product.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in a study of a related compound . The crystal structure reveals the spatial arrangement of the substituents and the overall conformation of the molecule. For instance, the dihedral angles between the pyrimidine moiety and the phenyl ring can indicate the degree of planarity or torsion within the molecule, which may have implications for its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of tetrahydropyrimidine derivatives can be inferred from their functional groups. The presence of an amide group and a pyrimidine ring suggests potential sites for further chemical modifications or interactions with biological molecules. The reactivity can also be visualized using molecular electrostatic potential maps, which highlight the electron-rich and electron-deficient regions of the molecule that are likely to be involved in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The intermolecular hydrogen bonding, as seen in the crystal structure of a related compound, can affect the compound's solubility, melting point, and stability . The substituents on the tetrahydropyrimidine ring can also impact these properties by altering the molecule's polarity, steric hindrance, and electronic distribution. The antimicrobial and antifungal activities of these compounds are likely related to their ability to interact with biological targets, which is a function of their chemical structure and properties .
Applications De Recherche Scientifique
Antifungal Activity
Compounds similar to the specified chemical have been synthesized and studied for their antifungal properties, particularly against Candida albicans. For example, a study by Zamaraeva et al. (2015) reports on the synthesis and antifungal activity against Candida albicans of related 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, highlighting the potential of such compounds in antifungal applications Zamaraeva et al., 2015.
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of tetrahydropyrimidine derivatives. Gein et al. (2013) synthesized N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and studied their antimicrobial activity, demonstrating the broad utility of such compounds in targeting microbial infections Gein et al., 2013.
Antidiabetic Screening
Research by Lalpara et al. (2021) on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including structures similar to the specified compound, indicates the relevance of these molecules in the development of antidiabetic therapies Lalpara et al., 2021.
Anticancer and Anti-5-Lipoxygenase Agents
A study conducted by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, suggesting the potential of tetrahydropyrimidine derivatives in cancer therapy Rahmouni et al., 2016.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(26)22-11)12-4-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOIXLMMSFTXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


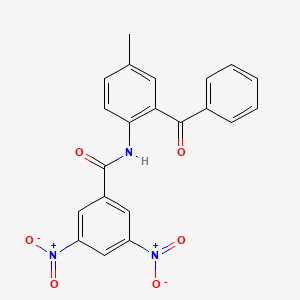


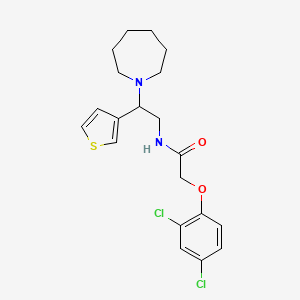
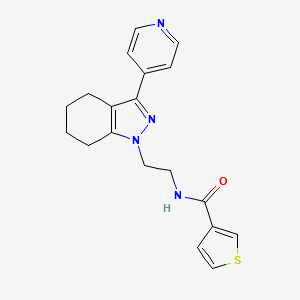
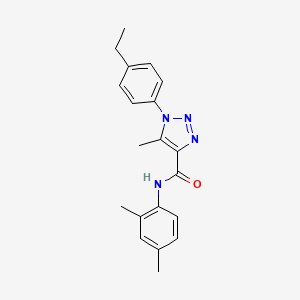

![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)
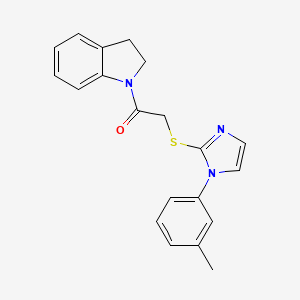
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2525657.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)